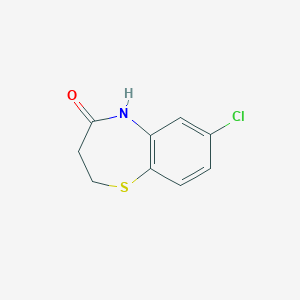

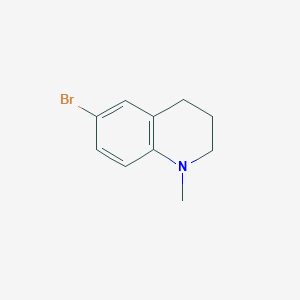

![molecular formula C13H9ClO B3038185 3-氯-[1,1'-联苯]-4-甲醛 CAS No. 79213-60-8](/img/structure/B3038185.png)

3-氯-[1,1'-联苯]-4-甲醛

描述

Synthesis Analysis

The synthesis of carbaldehyde derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel pyrazole carbaldehydes and isoindole carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into aromatic compounds. This method is known for its versatility and has been used to synthesize a variety of aldehyde-containing heterocycles.

Molecular Structure Analysis

The molecular structure of carbaldehyde compounds is typically confirmed using techniques such as X-ray crystallography . These studies reveal the planarity or non-planarity of the molecules, the orientation of substituents, and the overall molecular conformation. For instance, the crystal structure of a pyrazole carbaldehyde derivative showed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Carbaldehyde compounds can undergo various chemical reactions due to the reactivity of the aldehyde group. For example, 3-chloro-2-phenyl-isoindole-1-carbaldehyde exhibits unique reactivity under basic conditions, leading to the formation of phthalimide derivatives . Additionally, the presence of substituents such as chlorine can facilitate further transformations, such as intramolecular 1,3-dipolar cycloaddition reactions to produce fused ring heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehyde derivatives can be influenced by their molecular structure. For instance, the solvatochromic behavior of these compounds can be studied to understand their photophysical properties in different solvents . Molecular docking studies can also provide insights into the potential biological activities of these compounds, such as phosphodiesterase inhibitory activity . Furthermore, the presence of electron-withdrawing or electron-donating substituents can affect the molecule's dipole moment, electronic polarization, and reactivity towards nucleophilic or electrophilic attack .

科学研究应用

抗菌剂的合成与评价

3-氯-[1,1'-联苯]-4-甲醛衍生物已被评估其抗菌活性。类似化合物的席夫碱对革兰氏阳性菌和革兰氏阴性菌以及真菌均显示出显着的效力。最具活性的化合物对所有测试生物体表现出 15 μg/mL 的最小抑菌浓度 (MIC) (Bairagi, Bhosale, & Deodhar, 2009)。

亲电和烷基化反应性

该化合物表现出多功能反应性,特别是在亲电和烷基化反应中。它已被用于合成各种衍生物,包括邻苯二甲酰亚胺,通过对还原剂或烷基化剂的敏感反应 (Baglai 等人,2012)。

喹啉衍生物的合成

对 3-氯-[1,1'-联苯]-4-甲醛类似物的研究集中在喹啉衍生物的合成上。这些研究包括具有潜在生物应用的稠合或二元杂环体系的开发 (Hamama 等人,2018)。

晶体结构和合成

3-氯-[1,1'-联苯]-4-甲醛衍生物的晶体结构已经确定,揭示了分子几何形状的见解以及在设计新的吡唑衍生物中的潜在应用 (Xu & Shi, 2011)。

有机合成中的催化

它的衍生物已用于钯催化的反应中,在有机合成中使用的一种重要的交叉偶联反应铃木反应中显示出高活性 (Potkin 等人,2014)。

生物系统中的高半胱氨酸检测

源自 3-氯-[1,1'-联苯]-4-甲醛的荧光探针显示出高选择性和灵敏性,用于检测生物系统中的重要化合物高半胱氨酸,表明其在生物医学研究中的潜力 (Chu 等人,2019)。

属性

IUPAC Name |

2-chloro-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRMQYYLRHRMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-[1,1'-biphenyl]-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)

![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)